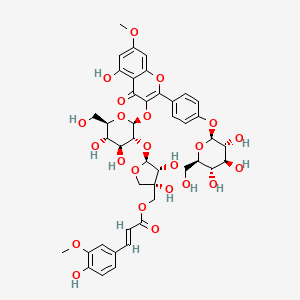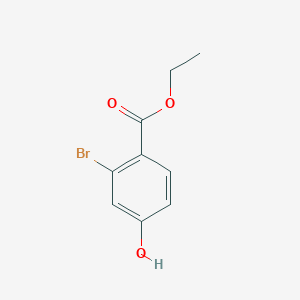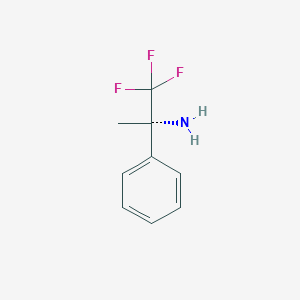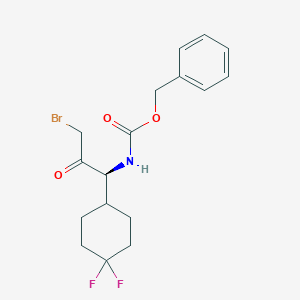
5'''-O-Feruloyl complanatoside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’‘’-O-Feruloyl complanatoside B is a natural flavonoid compound isolated from the seeds of Astragalus complanatus, commonly known as Semen Astragali Complanati. This compound is part of a group of bioactive substances that include fatty acids, amino acids, polysaccharides, flavonoids, triterpene glycosides, and trace elements. It has been reported to be involved in chronic diseases such as cardiovascular diseases, diabetes mellitus, and cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 5’‘’-O-Feruloyl complanatoside B involves large-scale extraction from Astragalus complanatus seeds. The process includes harvesting the seeds, drying, grinding, and using solvents such as ethanol or methanol for extraction. The extract is then subjected to various purification techniques, including chromatography, to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5’‘’-O-Feruloyl complanatoside B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Ethanol, methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .
Applications De Recherche Scientifique
5’‘’-O-Feruloyl complanatoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of flavonoids and their chemical properties.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Studied for its potential therapeutic effects in treating chronic diseases such as cardiovascular diseases, diabetes mellitus, and cancers.
Industry: Utilized in the development of natural health products and supplements
Mécanisme D'action
The mechanism of action of 5’‘’-O-Feruloyl complanatoside B involves its interaction with various molecular targets and pathways. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. The compound may exert its effects by modulating signaling pathways, such as the NF-κB pathway, and by inhibiting the activity of enzymes involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’‘’-O-Feruloyl complanatoside A: Another flavonoid compound isolated from the same plant, with similar bioactive properties.
Isoflavones: A group of flavonoids with similar chemical structures and biological activities.
Uniqueness
5’‘’-O-Feruloyl complanatoside B is unique due to its specific chemical structure and the presence of the feruloyl group, which contributes to its distinct bioactive properties. Its ability to modulate multiple signaling pathways and its potential therapeutic effects make it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C43H48O23 |
|---|---|
Poids moléculaire |
932.8 g/mol |
Nom IUPAC |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C43H48O23/c1-57-21-12-23(47)29-25(13-21)62-36(19-5-7-20(8-6-19)61-40-35(54)33(52)30(49)26(14-44)63-40)37(32(29)51)65-41-38(34(53)31(50)27(15-45)64-41)66-42-39(55)43(56,17-60-42)16-59-28(48)10-4-18-3-9-22(46)24(11-18)58-2/h3-13,26-27,30-31,33-35,38-42,44-47,49-50,52-56H,14-17H2,1-2H3/b10-4+/t26-,27-,30-,31-,33+,34+,35-,38-,39+,40-,41+,42+,43-/m1/s1 |
Clé InChI |
UTPCLOFGDXGRFY-KVDBRUDJSA-N |
SMILES isomérique |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
SMILES canonique |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
![rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13909554.png)

![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)



